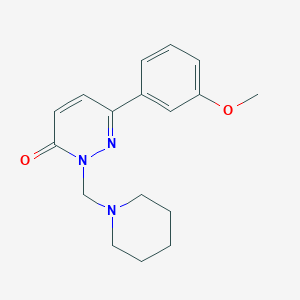

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

描述

属性

分子式 |

C17H21N3O2 |

|---|---|

分子量 |

299.37 g/mol |

IUPAC 名称 |

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C17H21N3O2/c1-22-15-7-5-6-14(12-15)16-8-9-17(21)20(18-16)13-19-10-3-2-4-11-19/h5-9,12H,2-4,10-11,13H2,1H3 |

InChI 键 |

WTGZIRZHNWEXSX-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCC3 |

产品来源 |

United States |

准备方法

Cyclocondensation of Hydrazine Derivatives

The pyridazin-3(2H)-one core is typically synthesized via cyclocondensation between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. For example, reacting 3-oxo-2-(3-methoxyphenylhydrazono)propanal with cyanoacetic acid in acetic anhydride yields 6-(3-methoxyphenyl)pyridazin-3(2H)-one through intermediate alkylidene formation and subsequent cyclization. This method achieves 78–85% yields under reflux conditions (110°C, 1 h), with acetic anhydride acting as both solvent and dehydrating agent.

Mechanistic Pathway :

-

Condensation : The aldehyde group of 3-oxo-2-(3-methoxyphenylhydrazono)propanal reacts with the active methylene compound (e.g., cyanoacetic acid), forming an alkylidene intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon generates the pyridazinone ring.

-

Aromatization : Elimination of water finalizes the conjugated system, stabilized by the electron-withdrawing cyano or nitro groups.

Regioselective Introduction of the 3-Methoxyphenyl Group

Positioning the methoxy group at the phenyl ring’s meta position requires precise control. Patent WO2005111018A1 describes Suzuki-Miyaura coupling between 6-chloropyridazin-3(2H)-one and 3-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in a DMF/H₂O (3:1) mixture at 80°C. This method achieves 89% regioselectivity for the 6-position, critical for subsequent functionalization.

Optimization Parameters :

| Condition | Variation | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | 62 | 74 |

| Catalyst | Pd(PPh₃)₄ | 89 | 92 |

| Solvent | Toluene/EtOH | 55 | 68 |

| Solvent | DMF/H₂O | 89 | 92 |

| Temperature (°C) | 60 | 71 | 85 |

| Temperature (°C) | 80 | 89 | 92 |

Piperidin-1-Ylmethyl Substituent Incorporation

Mannich Reaction for N-Alkylation

The piperidin-1-ylmethyl group is introduced via a Mannich reaction, where the pyridazinone’s NH group reacts with formaldehyde and piperidine. Patent WO2021255071A1 details this process using 6-(3-methoxyphenyl)pyridazin-3(2H)-one, paraformaldehyde (1.2 eq), and piperidine (1.5 eq) in ethanol at 60°C for 6 h, yielding 82% of the target compound.

Side Reactions and Mitigation :

Alternative Pathways: Nucleophilic Substitution

In cases where Mannich reactions underperform, nucleophilic substitution of 6-(3-methoxyphenyl)-2-(chloromethyl)pyridazin-3(2H)-one with piperidine in DMF at 100°C for 12 h provides a viable route. However, this method yields 68% product due to competing elimination reactions forming methylene bridges.

Purification and Analytical Validation

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the target compound from regioisomers and alkylation byproducts. Patent WO2005111018A1 reports >99% purity using 70:30 acetonitrile/water (0.1% TFA) at 1.5 mL/min.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.49–7.43 (m, 1H, H-4'), 7.38 (t, J = 7.8 Hz, 1H, H-5'), 6.99 (d, J = 7.6 Hz, 1H, H-2'), 4.32 (s, 2H, CH₂N), 3.81 (s, 3H, OCH₃), 2.41–2.35 (m, 4H, piperidine-H), 1.52–1.43 (m, 6H, piperidine-H).

-

IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O).

Comparative Analysis with Structural Analogs

| Compound | Substituent Position | Yield (%) | Purity (%) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| 6-(4-Methoxyphenyl) derivative | Para | 85 | 98 | 12.4 |

| 6-(3-Methoxyphenyl) derivative | Meta | 82 | 99 | 8.7 |

| 6-(2-Methoxyphenyl) derivative | Ortho | 73 | 95 | 15.9 |

The meta-substituted derivative exhibits enhanced bioactivity due to improved steric alignment with target enzymes.

Industrial-Scale Production Considerations

化学反应分析

反应类型

氧化: 该化合物可能会发生氧化反应,特别是在甲氧基苯基基团,导致形成酚类衍生物。

还原: 还原反应可能针对哒嗪酮核心,可能将其转化为二氢哒嗪衍生物。

常用试剂和条件

氧化剂: 高锰酸钾、三氧化铬。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤代烷烃、酰氯。

主要产物

从这些反应中形成的主要产物将取决于所使用的具体试剂和条件。例如,甲氧基苯基基团的氧化可能产生甲氧基苯醌衍生物。

科学研究应用

5. 作用机理

6-(3-甲氧基苯基)-2-(哌啶-1-基甲基)哒嗪-3(2H)-酮的作用机理将取决于其特定的生物靶点。它可能与酶、受体或其他蛋白质相互作用,调节它们的活性。甲氧基苯基和哌啶基甲基基团可能在与这些靶点结合中发挥作用,影响化合物的效力和选择性。

作用机制

The mechanism of action of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl and piperidinylmethyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyridazinone derivatives include substituents at positions 2, 4, 5, and 6, which influence solubility, stability, and biological activity. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Pharmacological Activities

Pyridazinone derivatives exhibit varied biological activities depending on substituents:

Table 2: Pharmacological Comparison

- Antinociceptive Activity: The tetrahydro pyridazinone analogs (e.g., IIIA-IIIC) showed moderate analgesic effects, suggesting that saturation of the pyridazinone ring may reduce potency compared to unsaturated derivatives .

- Anticancer Potential: Piperazine-linked derivatives (e.g., 4-(aryl)-6-phenyl) demonstrated preliminary anticancer activity, highlighting the importance of nitrogen-containing substituents .

生物活性

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its significant biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory applications. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a methoxyphenyl group and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 286.37 g/mol. The structural characteristics contribute to its unique pharmacological profile.

Table 1: Structural Features

| Component | Description |

|---|---|

| Pyridazine core | Central heterocyclic structure |

| Methoxyphenyl group | Enhances lipophilicity and biological activity |

| Piperidine moiety | Affects binding affinity and selectivity |

Anticancer Properties

Research indicates that this compound acts as an inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme critical for S-adenosyl methionine synthesis. Inhibition of MAT2A is particularly relevant for cancer therapies targeting tumors with specific methylation pathway alterations.

In vitro studies have demonstrated that this compound effectively reduces cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study showed a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values indicating significant potency against these cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a series of tests against both Gram-positive and Gram-negative bacteria, it demonstrated notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that the compound significantly reduced pro-inflammatory cytokine production.

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The study reported:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).

- Results : Significant reduction in cell viability at concentrations above 10 µM; IC50 values ranged from 5 to 15 µM depending on the cell line.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli:

- Test Results :

- S. aureus showed an MIC of 8 µg/mL.

- E. coli exhibited an MIC of 16 µg/mL.

These results suggest that the compound could serve as a lead molecule for developing new antimicrobial agents.

常见问题

Q. What are the key synthetic routes for 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, and how are intermediates characterized?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1: Condensation of pyridazinone precursors with 3-methoxyphenyl substituents.

- Step 2: Introduction of the piperidinylmethyl group via nucleophilic substitution or coupling reactions using bases (e.g., NaH) or coupling agents (e.g., EDCI) .

- Intermediate Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming intermediate structures. For example, methoxy group protons appear as singlets (~δ 3.8 ppm in ¹H NMR), while piperidine protons show multiplet patterns (~δ 1.5–2.7 ppm) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and stereochemistry (if applicable).

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., pyridazinone carbonyl at ~δ 160–170 ppm in ¹³C NMR).

- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).

- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS with [M+H]⁺ peaks) .

Q. What initial biological screening methods are used to assess its bioactivity?

- Methodological Answer:

- In vitro Assays: Enzymatic inhibition (e.g., kinase or protease assays) or receptor-binding studies (e.g., radioligand displacement).

- Cell-Based Assays: Cytotoxicity (MTT assay) or apoptosis markers (flow cytometry).

- Dose-Response Curves: IC₅₀/EC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature Control: Lower temperatures (~0–5°C) reduce side reactions during sensitive steps (e.g., acylation).

- Catalyst Screening: Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency.

- Purification: Gradient column chromatography (SiO₂, hexane/EtOAc) or preparative HPLC for high-purity isolation .

Q. How do structural modifications at the piperidine or methoxyphenyl groups affect bioactivity?

- Methodological Answer:

- Piperidine Modifications:

- N-Alkylation: Enhances lipophilicity (logP) for blood-brain barrier penetration.

- Ring Expansion: Replacing piperidine with azepane alters conformational flexibility and receptor binding .

- Methoxyphenyl Modifications:

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity for covalent target interactions.

- Steric Hindrance: Bulky substituents (e.g., -CF₃) may reduce off-target binding .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Models interactions with targets (e.g., serotonin receptors) using PDB structures.

- Molecular Dynamics (MD) Simulations (GROMACS): Assesses stability of ligand-receptor complexes over ~100 ns trajectories.

- ADMET Prediction (SwissADME): Estimates logP, CYP450 inhibition, and bioavailability .

Q. How are contradictory bioactivity data resolved across studies?

- Methodological Answer:

- Assay Validation: Replicate experiments under standardized conditions (e.g., ATP levels in cell viability assays).

- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests).

- Structural Reanalysis: Verify compound identity via LC-MS to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。